Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC16207397
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2S |
|---|---|
| Molecular Weight | 281.76 g/mol |
| IUPAC Name | ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 |
| Standard InChI Key | JQTNRPSXDXYMTG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate possesses the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of 281.76 g/mol . Its structure integrates a thiophene ring substituted at the 3-position with an amino group (-NH₂), at the 4-position with a 2-chlorophenyl group, and at the 2-position with an ethyl ester (-COOEt). The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 132089-41-9 |
| IUPAC Name | Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate |
| Molecular Formula | C₁₃H₁₂ClNO₂S |
| Molecular Weight | 281.76 g/mol |
| Synonyms | 3-Amino-4-(2-chlorophenyl)-thiophene-2-carboxylic acid ethyl ester; 1263210-48-5 |
Structural and Electronic Features
The thiophene core provides aromatic stability, while the electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic substitution reactivity. The amino group at C3 and ester at C2 create ambident nucleophilicity, enabling participation in cyclization and condensation reactions. Comparative analysis with the 4-chlorophenyl analog (CAS 132089-41-9) reveals that substituent positioning significantly alters electronic distribution: the ortho-chloro group introduces greater steric hindrance than para-substituted derivatives, potentially affecting crystal packing and solubility.
Predicted Physicochemical Properties
While experimental data on melting point, boiling point, and solubility are unavailable, predictions based on structural analogs suggest:
Table 2: Estimated Physicochemical Properties
| Property | Prediction |
|---|---|
| Boiling Point | ~360–370°C (decomposition likely) |
| Density | ~1.3–1.4 g/cm³ |
| Solubility | Low in water; soluble in polar aprotic solvents (DMF, DMSO) |
| LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |
The ethyl ester group enhances lipid solubility, facilitating membrane permeability in biological systems.
Synthesis and Characterization
Proposed Synthesis Pathways
The Gewald reaction, a cornerstone in thiophene chemistry, is the most plausible route for synthesizing this compound. This one-pot, three-component reaction involves:
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Ketone Component: 2-Chlorophenylacetonitrile, providing the aryl substituent.
-
α-Cyanoester: Ethyl cyanoacetate, contributing the ester and nitrile groups.
-
Sulfur Source: Elemental sulfur or Lawesson’s reagent.
Reaction under basic conditions (e.g., morpholine or triethylamine) at 60–80°C yields the aminothiophene core via cyclocondensation . A similar approach synthesizes ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, where the furan ring replaces the chlorophenyl group .
Table 3: Gewald Reaction Conditions for Analogous Compounds
| Component | Role | Example |
|---|---|---|
| Ketone | Aryl substituent source | 2-Chlorophenylacetonitrile |
| α-Cyanoester | Ester and nitrile donor | Ethyl cyanoacetate |
| Base | Catalyze cyclization | Triethylamine |
| Solvent | Polar aprotic medium | DMF or ethanol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Anticipated signals include a triplet at δ 1.3 ppm (CH₃ of ethyl), a quartet at δ 4.2 ppm (CH₂ of ester), aromatic multiplets (δ 7.2–7.6 ppm), and a broad singlet for NH₂ (δ 5.5 ppm).
-
¹³C NMR: Key peaks include the ester carbonyl (δ ~165 ppm), thiophene carbons (δ 110–140 ppm), and quaternary carbons from the chlorophenyl group.
Infrared (IR) Spectroscopy:
-
Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester), and ~670 cm⁻¹ (C-Cl).
Mass Spectrometry:
-
Molecular ion peak at m/z 281.76, with fragmentation patterns corresponding to loss of ethyl (-45 amu) and chlorine (-35 amu).
Applications in Chemical Research
Pharmaceutical Intermediate
The compound’s multifunctional groups make it a precursor for:
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Anticancer Agents: Functionalization at the amino group to create urea or sulfonamide derivatives.
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Antimicrobials: Coupling with heterocycles like triazoles or quinolones.
Material Science
Conjugated thiophenes are pivotal in organic electronics. The chlorophenyl group could modulate electron transport in semiconductors or photovoltaic cells.
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